![molecular formula C14H15NO2 B3023596 2-(4-Phenoxyphenoxy)ethanamine CAS No. 72490-14-3](/img/structure/B3023596.png)
2-(4-Phenoxyphenoxy)ethanamine
Overview
Description
2-(4-Phenoxyphenoxy)ethanamine is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various related compounds and synthetic routes that could be relevant to understanding the synthesis, structure, and properties of similar compounds. For instance, the synthesis of 2-(4-azulenyl)ethanamine derivatives and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine involves processes that might be applicable to the synthesis of this compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . These methods highlight the complexity and the need for careful control of reaction conditions to obtain the desired products. The high yields reported in the synthesis of 2-(p-nitrophenoxy)triethylamine suggest that similar conditions could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
While the molecular structure of this compound is not directly reported, the structural characterization of related compounds through techniques such as NMR, HRMS, and X-ray single crystal diffraction provides a basis for understanding how similar analyses could be conducted. These techniques would likely reveal the molecular geometry, electronic structure, and potential conformations of this compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound, but they do discuss reactions of structurally related compounds. For example, the synthesis of enamines and their subsequent reactions to form chromanones could be relevant to understanding the reactivity of the amino group in this compound. Additionally, the formation of adducts and supramolecular structures suggests that this compound could also participate in hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For instance, the solubility, melting points, and stability of the compounds can be influenced by the presence of functional groups and the overall molecular structure . The interaction of these compounds with biological systems, as seen in the negligible effect on prostaglandin 15-hydroxydehydrogenase and inhibition of cyclic AMP-phosphodiesterase , could provide insights into the potential bioactivity of this compound.
Mechanism of Action
Target of Action
2-(4-Phenoxyphenoxy)ethanamine is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist (JHA) that was first developed, tested, and marketed by Hoffman-La Roche . It is classified as an insect growth regulator (IGR) and is a member of the carbamate class of insecticides .
Biochemical Pathways
The compound is thought to participate in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . It catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . Independent of its catalytic activity, it acts as a ligand for integrins .
Pharmacokinetics
It is known that the compound has a molecular weight of 22928 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known to have an impact on the growth and development of insects, acting as a growth regulator .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s hydrolysis rate constants were found to be different for pH 5, 7, and 9 This suggests that the compound’s action can be influenced by the pH of the environment
Safety and Hazards
The safety information for 2-(4-Phenoxyphenoxy)ethanamine includes several hazard statements: H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2-(4-phenoxyphenoxy)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLANPWAVFBRNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452640 | |
Record name | 2-(4-phenoxyphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72490-14-3 | |
Record name | 2-(4-phenoxyphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.